molecular formula C17H20FN5O2 B2512248 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-81-2

7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2512248
CAS RN: 1105244-81-2
M. Wt: 345.378
InChI Key: YQHVVVLRUNEQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of the purine class of molecules, which are heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their biological significance and therapeutic potential. The specific structure of this compound suggests that it may have interesting interactions with biological systems, potentially acting as an inhibitor or modulator of certain enzymes or receptors.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents to the purine scaffold to modulate its biological activity. In the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, a study has shown that 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with specific substituents at the N-1 and N-7 positions exhibit moderate to good inhibitory activities . Although the compound is not directly mentioned, the synthesis approach for similar compounds typically involves multi-step organic reactions, including the formation of the purine core followed by selective functionalization at the desired positions.

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their biological activity. The presence of a fluorobenzyl group and an isobutylamino group in the compound suggests that it may have unique interactions with biological targets. The fluorine atom, in particular, is known for its ability to form strong interactions with proteins and can significantly influence the binding affinity and selectivity of a compound .

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions depending on their substituents. For instance, the fluorine atom in the 4-fluorobenzyl group may affect the reactivity of the benzyl moiety, potentially leading to selective reactions at this site. Additionally, the isobutylamino group could be involved in interactions with enzymes or receptors, influencing the overall pharmacological profile of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorobenzyl group can increase the lipophilicity of the compound, which may affect its ability to cross biological membranes . The stability of the compound under physiological conditions is also crucial for its potential as a therapeutic agent. The presence of the isobutylamino group could influence the compound's solubility and its distribution within the body.

Scientific Research Applications

High-Performance Thin-Layer Chromatography for Compound Analysis

The development of a specific and sensitive high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin, a dipeptidylpeptidase-4 inhibitor used for treating diabetes, demonstrates the importance of analytical techniques in assessing the purity and concentration of complex organic compounds in pharmaceutical formulations. This method could potentially be adapted for similar compounds, providing a tool for the quality control of drugs with complex purine derivatives (Rode & Tajne, 2021).

Synthesis and Biological Importance of Heterocyclic Compounds

Research on N-sulfonylamino azinones, including their synthesis and biological activities, highlights the continuous interest in developing new compounds with significant biological activities. This type of research indicates the potential for creating new therapeutic agents based on heterocyclic chemistry, which could include the development and study of compounds similar to the one you're interested in for their anticancer, anti-inflammatory, or neuroprotective properties (Elgemeie et al., 2019).

Environmental Behavior of Chemical Compounds

Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the environmental impact of synthetic compounds widely used in consumer products. This line of research is essential for understanding how synthetic chemicals, including potentially similar purine derivatives, interact with and affect ecosystems, underlining the need for environmental risk assessments of pharmaceutical and industrial chemicals (Haman et al., 2015).

Chemosensors for Analyte Detection

The development of chemosensors based on specific molecular frameworks for detecting metal ions, anions, and neutral molecules showcases the application of sophisticated organic compounds in analytical chemistry. This area of research could be relevant for exploring the use of purine derivatives as part of chemosensor arrays for environmental monitoring, medical diagnostics, or biochemical research (Roy, 2021).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-10(2)8-19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHVVVLRUNEQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

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